N,N'-Desethylene Levofloxacin Hydrochloride
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Overview
Description
N,N’-Desethylene Levofloxacin Hydrochloride: is a derivative of levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is often studied as an impurity or degradation product of levofloxacin, which is widely used to treat various bacterial infections .
Mechanism of Action
Target of Action
N,N’-Desethylene Levofloxacin Hydrochloride, also known as the (3S)-isomer of 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a fluoroquinolone antibiotic . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound interacts with its targets by inhibiting the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This interaction disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from multiplying and repairing their DNA, leading to cell death .
Pharmacokinetics
It is known that the compound is a photodegradation product of levofloxacin , suggesting that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to Levofloxacin
Result of Action
The result of N,N’-Desethylene Levofloxacin Hydrochloride’s action is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication and repair, the compound prevents the bacteria from multiplying and repairing their DNA, leading to cell death .
Biochemical Analysis
Biochemical Properties
N,N’-Desethylene Levofloxacin Hydrochloride interacts with various enzymes and proteins in biochemical reactions . It is involved in the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV . These interactions are crucial for its antibacterial activity.
Cellular Effects
N,N’-Desethylene Levofloxacin Hydrochloride has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting bacterial DNA synthesis and replication, thereby exerting its antibacterial effects .
Molecular Mechanism
The molecular mechanism of N,N’-Desethylene Levofloxacin Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level by inhibiting bacterial DNA gyrase and topoisomerase IV .
Temporal Effects in Laboratory Settings
The effects of N,N’-Desethylene Levofloxacin Hydrochloride change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of N,N’-Desethylene Levofloxacin Hydrochloride vary with different dosages in animal models
Metabolic Pathways
N,N’-Desethylene Levofloxacin Hydrochloride is involved in several metabolic pathways It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Desethylene Levofloxacin Hydrochloride typically involves the removal of ethylene groups from levofloxacin. This process can be achieved through various chemical reactions, including hydrolysis and oxidation .
Industrial Production Methods: Industrial production of N,N’-Desethylene Levofloxacin Hydrochloride is not as common as the production of levofloxacin itself. it can be produced in controlled laboratory settings for research purposes. The compound is usually synthesized in small quantities and requires precise reaction conditions, including specific temperatures and pH levels .
Chemical Reactions Analysis
Types of Reactions: N,N’-Desethylene Levofloxacin Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, and other organic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce more hydrogenated forms .
Scientific Research Applications
N,N’-Desethylene Levofloxacin Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of levofloxacin.
Biology: Investigated for its biological activity and potential effects on bacterial cells.
Medicine: Studied as an impurity in pharmaceutical formulations to ensure the safety and efficacy of levofloxacin-based drugs.
Industry: Used in quality control processes to monitor the purity of levofloxacin products
Comparison with Similar Compounds
Levofloxacin: The parent compound, widely used as an antibiotic.
Ofloxacin: Another fluoroquinolone antibiotic, similar in structure and function to levofloxacin.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Moxifloxacin: A third-generation fluoroquinolone with enhanced activity against gram-positive bacteria
Uniqueness: N,N’-Desethylene Levofloxacin Hydrochloride is unique due to its specific structural modifications, which make it an important compound for studying the stability and degradation of levofloxacin. Its presence as an impurity can provide valuable insights into the quality control of levofloxacin-based pharmaceuticals .
Properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4.ClH/c1-8-7-24-15-12(19-4-3-18-2)11(17)5-9-13(15)20(8)6-10(14(9)21)16(22)23;/h5-6,8,18-19H,3-4,7H2,1-2H3,(H,22,23);1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUXHIUSNKPZPM-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.